molecular formula C4H10N4O3 B12581746 O-[(Hydrazinylidenemethyl)amino]-D-serine CAS No. 197516-75-9

O-[(Hydrazinylidenemethyl)amino]-D-serine

Katalognummer: B12581746
CAS-Nummer: 197516-75-9
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: LFGFCCLPBAZIKW-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-[(Hydrazinylidenemethyl)amino]-D-serine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system, particularly in neurotransmission.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-[(Hydrazinylidenemethyl)amino]-D-serine typically involves the reaction of D-serine with hydrazine derivatives under controlled conditions. One common method involves the use of hydrazine hydrate and formaldehyde in an aqueous medium, followed by purification through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

O-[(Hydrazinylidenemethyl)amino]-D-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted serine derivatives.

Wissenschaftliche Forschungsanwendungen

O-[(Hydrazinylidenemethyl)amino]-D-serine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of hydrazine derivatives and other complex molecules.

    Biology: This compound is studied for its potential role in modulating neurotransmission and its effects on the central nervous system.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases and psychiatric disorders.

    Industry: It may be used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of O-[(Hydrazinylidenemethyl)amino]-D-serine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmission by acting on receptors and enzymes involved in the synthesis and degradation of neurotransmitters. The exact pathways and molecular targets are still under investigation, but it is thought to influence the levels of D-serine and other related compounds in the brain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other derivatives of D-serine and hydrazine, such as:

  • N-Methyl-D-serine
  • O-Benzoylhydroxylamines
  • 2,4-Diaminobutyric acid

Uniqueness

What sets O-[(Hydrazinylidenemethyl)amino]-D-serine apart from these similar compounds is its unique hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in research and industry .

Eigenschaften

CAS-Nummer

197516-75-9

Molekularformel

C4H10N4O3

Molekulargewicht

162.15 g/mol

IUPAC-Name

(2R)-2-amino-3-(methanehydrazonoylamino)oxypropanoic acid

InChI

InChI=1S/C4H10N4O3/c5-3(4(9)10)1-11-8-2-7-6/h2-3H,1,5-6H2,(H,7,8)(H,9,10)/t3-/m1/s1

InChI-Schlüssel

LFGFCCLPBAZIKW-GSVOUGTGSA-N

Isomerische SMILES

C([C@H](C(=O)O)N)ONC=NN

Kanonische SMILES

C(C(C(=O)O)N)ONC=NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.